molecular formula C20H19N3O3 B11607015 N-(4-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide

N-(4-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No.: B11607015
M. Wt: 349.4 g/mol
InChI Key: DBTIPHMPVQQWHR-GZTJUZNOSA-N
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Description

N-(4-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide: is a complex organic compound that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazolidinone ring: This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the acetamide group: This step may involve the reaction of the imidazolidinone intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

    Substitution reactions:

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the imidazolidinone ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, such compounds may be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications may include the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[(4E)-4-[(3-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide
  • N-(4-methylphenyl)-2-[(4E)-4-[(3-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide

Uniqueness

The unique structural features of N-(4-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide, such as the specific substitution pattern on the aromatic rings, may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide

InChI

InChI=1S/C20H19N3O3/c1-13-6-8-16(9-7-13)21-18(24)12-23-19(25)17(22-20(23)26)11-15-5-3-4-14(2)10-15/h3-11H,12H2,1-2H3,(H,21,24)(H,22,26)/b17-11+

InChI Key

DBTIPHMPVQQWHR-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CC(=C3)C)/NC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC(=C3)C)NC2=O

Origin of Product

United States

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